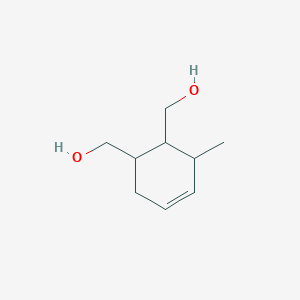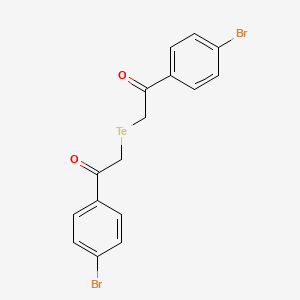
Ethyl phenyl (chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl (chloromethyl)phosphonate is an organophosphorus compound that contains a phosphonate group bonded to an ethyl group, a phenyl group, and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl phenyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethyl alcohol and chloromethyl methyl ether. The reaction typically occurs under anhydrous conditions and requires a catalyst such as triethylamine to facilitate the formation of the desired product.
Another method involves the use of a strong chlorinating agent to convert a preformed phosphonate ester into the chloromethyl derivative. This process may involve the use of reagents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl phenyl (chloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonate derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the phosphonate group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions to achieve substitution at the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to convert the phosphonate group to phosphonic acid.
Reduction: Reducing agents such as lithium aluminum hydride are employed to reduce the phosphonate group to phosphine.
Major Products Formed
Substitution Products: New phosphonate derivatives with various functional groups.
Oxidation Products: Phosphonic acids and other oxidized compounds.
Reduction Products: Phosphine derivatives.
Applications De Recherche Scientifique
Ethyl phenyl (chloromethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl phenyl (chloromethyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Ethyl phenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenylphosphonate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Phenyl (chloromethyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the chloromethyl group with the phosphonate ester, providing a versatile platform for chemical modifications and applications.
Propriétés
Numéro CAS |
90416-09-4 |
|---|---|
Formule moléculaire |
C9H12ClO3P |
Poids moléculaire |
234.61 g/mol |
Nom IUPAC |
[chloromethyl(ethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-2-12-14(11,8-10)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
AYMBBEHJLQZQQG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCl)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)






![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)


![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
